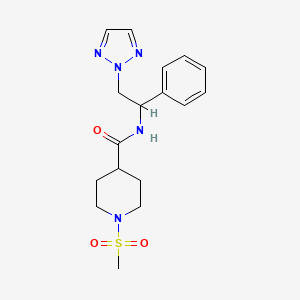
1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide is a compound with intriguing properties and potential applications in various fields of scientific research. This compound is characterized by a unique molecular structure that combines piperidine, triazole, and sulfonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide typically involves multi-step reactions. One common route begins with the functionalization of piperidine, followed by the introduction of the triazole ring through click chemistry. The final step involves the incorporation of the methylsulfonyl group under controlled conditions, often using methylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: 1-(Methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halide derivatives, polar aprotic solvents.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is valuable in synthetic organic chemistry as an intermediate for creating more complex molecules.
Biology: In biological research, it serves as a potential ligand for studying receptor interactions due to the presence of the piperidine and triazole rings.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Industrially, it may be used in the development of new materials or as a precursor in the manufacture of specialized chemicals.
Mécanisme D'action
The Mechanism by Which the Compound Exerts Its Effects: The compound's mechanism of action involves its interaction with molecular targets, which may include enzymes or receptors.
Molecular Targets and Pathways Involved:Enzymes: It can act as an inhibitor or activator, depending on the enzyme and binding affinity.
Receptors: The triazole and piperidine rings may interact with receptor sites, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to other compounds with similar structures, 1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activity.
List of Similar Compounds:N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)piperidine-4-carboxamide
1-(methylsulfonyl)piperidine-4-carboxamide
N-(2-(1H-1,2,3-triazol-1-yl)ethyl)phenylpiperidine-4-carboxamide
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-26(24,25)21-11-7-15(8-12-21)17(23)20-16(13-22-18-9-10-19-22)14-5-3-2-4-6-14/h2-6,9-10,15-16H,7-8,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABXQIVPGSTLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














